molecular formula C22H20F2N2O4S2 B2614979 N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[2-(4-fluorophenyl)ethyl]ethanediamide CAS No. 896327-65-4

N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[2-(4-fluorophenyl)ethyl]ethanediamide

Cat. No.: B2614979
CAS No.: 896327-65-4
M. Wt: 478.53
InChI Key: IWIRYMYSIQKKKK-UHFFFAOYSA-N
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Description

N-[2-(4-Fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[2-(4-fluorophenyl)ethyl]ethanediamide is a structurally complex molecule featuring:

  • Fluorobenzenesulfonyl group: Enhances metabolic stability and binding affinity via sulfonyl interactions with target proteins .
  • Ethanediamide linker: Facilitates hydrogen bonding and molecular rigidity, critical for maintaining conformational stability .
  • 4-Fluorophenyl ethyl substituent: Modulates lipophilicity and membrane permeability due to the fluorine atom’s electronegativity .

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-N'-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F2N2O4S2/c23-16-5-3-15(4-6-16)11-12-25-21(27)22(28)26-14-20(19-2-1-13-31-19)32(29,30)18-9-7-17(24)8-10-18/h1-10,13,20H,11-12,14H2,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIRYMYSIQKKKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)C(=O)NCCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[2-(4-fluorophenyl)ethyl]ethanediamide typically involves multi-step organic reactions. One common approach is the reaction of 4-fluorobenzenesulfonyl chloride with 2-(thiophen-2-yl)ethylamine under basic conditions to form the intermediate sulfonamide. This intermediate is then reacted with 2-(4-fluorophenyl)ethylamine and ethanediamide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[2-(4-fluorophenyl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The fluorobenzenesulfonyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophenyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[2-(4-fluorophenyl)ethyl]ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[2-(4-fluorophenyl)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis with structurally related compounds is summarized below:

Compound Name / ID (from Evidence) Key Structural Features Molecular Weight (g/mol) Notable Properties Biological/Physicochemical Implications
Target Compound Fluorobenzenesulfonyl, thiophen-2-yl, ethanediamide linker, 4-fluorophenyl ethyl ~500 (estimated) High polarity due to sulfonyl and amide groups; moderate lipophilicity from aromatic/fluorinated regions Potential for CNS penetration limited by polarity; sulfonyl group may enhance target binding .
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] () Triazole-thione core, difluorophenyl, sulfonylphenyl ~450–480 Tautomerism (thione ↔ thiol) confirmed by IR (νC=S at 1247–1255 cm⁻¹; absence of νS-H) Thione tautomer stabilizes via intramolecular hydrogen bonding, enhancing metabolic stability.
N-{2-[2-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N′-(4-methoxyphenyl)oxalamide () Thiazolo-triazole, oxalamide linker, 4-methoxyphenyl ~480 Increased solubility from methoxy group; oxalamide linker may reduce rigidity vs. ethanediamide Methoxy group could improve solubility but reduce membrane permeability compared to fluorophenyl .
N-({3-[(4-Fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-(2-methoxybenzyl)ethanediamide () Oxazinan-sulfonyl, 2-methoxybenzyl ~520 Bulky oxazinan ring; methoxybenzyl enhances π-stacking Steric hindrance from oxazinan may limit target accessibility; methoxybenzyl improves aromatic interactions .
N–(4–methyl-phenylsulfonyl)–2,2,2–trimethylacetamide () Trimethylacetamide, 4-methylsulfonyl ~270 Anti conformation of C=O and N–H confirmed by XRD; strong intermolecular H-bonding (N–H⋯O) Crystalline stability advantageous for formulation; reduced flexibility vs. ethanediamide derivatives.

Key Research Findings and Limitations

  • Structural Insights : XRD data for sulfonamides () highlight anti-conformational preferences, suggesting the target compound’s ethanediamide linker may adopt a similar geometry .
  • Spectral Validation : IR absence of C=O in triazole-thiones () underscores the importance of tautomerism in stability, a feature absent in the target compound .
  • Knowledge Gaps: Direct biological data (e.g., IC₅₀, solubility) for the target compound are lacking; inferences rely on analogues.

Biological Activity

N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[2-(4-fluorophenyl)ethyl]ethanediamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific protein kinases and its implications in cancer therapy. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C23H23FN2O5S2
  • Molecular Weight : 490.6 g/mol
  • Structure : The compound features a fluorobenzenesulfonyl group and a thiophene ring, which are critical for its biological interactions.

This compound primarily acts as an inhibitor of the p21-activated kinase 1 (PAK1), a serine/threonine kinase implicated in various cellular processes such as cell migration, proliferation, and survival. PAK1 is often overexpressed in several cancers, making it a target for therapeutic intervention. The inhibition of PAK1 by this compound can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

In Vitro Studies

  • Antiproliferative Effects :
    • In vitro assays have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines.
    • For example, studies indicate that the compound shows an IC50 value in the low micromolar range, suggesting potent inhibitory effects on cell proliferation.
  • Mechanism of Action :
    • The compound induces apoptosis and cell cycle arrest in the G2/M phase, contributing to its antitumor activity. This was evidenced by increased markers of apoptosis and changes in cell cycle distribution in treated cells.
  • Combination Therapy :
    • When combined with other chemotherapeutic agents, such as taxol and camptothecin, the compound has been shown to enhance their anticancer effects, indicating potential for use in combination therapies.

In Vivo Studies

Research involving xenograft models has demonstrated that this compound can significantly inhibit tumor growth. For instance:

  • A study reported a tumor growth inhibition (TGI) rate of approximately 48% compared to control treatments, highlighting its efficacy as an antitumor agent.

Case Studies

Several studies have evaluated the biological activity of similar compounds with fluorinated moieties:

  • Fluoroaryl Compounds : Research on fluoroaryl derivatives has shown that fluorination generally increases lipophilicity and biological availability, enhancing their pharmacological profiles against various targets including bacterial strains and cancer cells .

Summary of Biological Activity

Activity TypeObservationsReference
AntiproliferativeIC50 values in low micromolar range
Apoptosis InductionIncreased apoptotic markers observed
Cell Cycle ArrestG2/M phase arrest noted
Tumor Growth InhibitionTGI rate ~48% in xenograft models

Q & A

Q. Q1: What are the recommended synthetic routes for N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[2-(4-fluorophenyl)ethyl]ethanediamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of structurally similar sulfonamide- and thiophene-containing compounds involves multi-step reactions, such as nucleophilic substitution, sulfonation, and amidation. For example, 2-chloro-N-(4-fluorophenyl)acetamide analogs are synthesized via coupling reactions between chlorinated intermediates and fluorinated aromatic amines under reflux conditions in aprotic solvents (e.g., DMF or THF) . Yield optimization requires precise control of stoichiometry (e.g., 1:1.2 molar ratio of amine to sulfonyl chloride) and temperature (60–80°C). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the target compound with >95% purity .

Q. Q2: How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Characterization should include:

  • NMR Spectroscopy : Compare experimental 1H^1H- and 13C^{13}C-NMR spectra with computational predictions (e.g., using ACD/Labs or ChemDraw) to confirm substituent positions, particularly for fluorophenyl and thiophene groups.
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can verify molecular weight (e.g., expected [M+H]+ ion).
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves bond angles and intramolecular interactions (e.g., C–H···O hydrogen bonds observed in similar sulfonamides) .

Advanced Research Questions

Q. Q3: What experimental strategies can address discrepancies in solubility data for fluorinated sulfonamide-thiophene hybrids?

Methodological Answer: Discrepancies often arise from solvent polarity and pH variations. Systematic protocols include:

  • Solubility Profiling : Test solubility in DMSO, water (buffered at pH 4.0–7.4), and ethanol using UV-Vis spectroscopy (λ = 250–300 nm for aromatic systems).
  • Thermodynamic Analysis : Calculate Gibbs free energy of dissolution via van’t Hoff plots using temperature-dependent solubility data.
  • HPLC Validation : Compare retention times under isocratic conditions (C18 column, acetonitrile/water mobile phase) to assess aggregation tendencies .

Q. Q4: How can researchers design assays to evaluate the bioactivity of this compound against enzyme targets implicated in inflammatory pathways?

Methodological Answer:

  • Target Selection : Prioritize enzymes with known sulfonamide-binding pockets (e.g., cyclooxygenase-2 or carbonic anhydrase IX).
  • Kinetic Assays : Use fluorogenic substrates (e.g., 4-nitrophenyl acetate for esterase activity) to measure IC50_{50} values. Include controls with structurally related inhibitors (e.g., celecoxib) to validate assay specificity.
  • Molecular Docking : Perform in silico docking (AutoDock Vina) to predict binding modes, focusing on hydrogen bonding with sulfonyl groups and π-π stacking with thiophene .

Data Contradiction and Optimization

Q. Q5: How should researchers resolve conflicting reports on the stability of fluorinated acetamide derivatives under acidic conditions?

Methodological Answer:

  • Stability Studies : Incubate the compound in HCl (0.1–1.0 M, 37°C) and monitor degradation via LC-MS at 0, 6, 12, and 24 hours.
  • Mechanistic Probes : Use deuterated solvents (D2OD_2O) in 1H^1H-NMR to detect proton exchange or hydrolysis intermediates.
  • Computational Modeling : Density Functional Theory (DFT) can predict susceptible bonds (e.g., amide or sulfonyl linkages) to acid-catalyzed cleavage .

Q. Q6: What steps ensure reproducibility in scaled-up synthesis while minimizing byproducts?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progression and detect intermediates.
  • Design of Experiments (DoE) : Optimize parameters (temperature, solvent volume, stirring rate) via response surface methodology. For example, a central composite design can identify critical factors affecting yield .

Safety and Compliance

Q. Q7: What safety protocols are critical when handling intermediates like 4-fluorobenzenesulfonyl chloride during synthesis?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to prevent exposure to corrosive sulfonyl chlorides.
  • Waste Management : Quench reactive intermediates with ice-cold sodium bicarbonate before disposal.
  • Emergency Procedures : Maintain 10% sodium thiosulfate solution for accidental skin contact to neutralize sulfonyl chlorides .

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